N-(5-chloropyridin-2-yl)-3-(propan-2-yloxy)benzamide
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Overview
Description
N-(5-chloropyridin-2-yl)-3-(propan-2-yloxy)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 5-chloropyridin-2-yl group and a propan-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-3-(propan-2-yloxy)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridine-2-amine and 3-(propan-2-yloxy)benzoic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 5-chloropyridine-2-amine and the carboxylic acid group of 3-(propan-2-yloxy)benzoic acid. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-3-(propan-2-yloxy)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution: Products with different substituents on the pyridine ring.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Hydrolysis: 5-chloropyridine-2-amine and 3-(propan-2-yloxy)benzoic acid.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-3-(propan-2-yloxy)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: It serves as a probe in biological assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: The compound can be utilized in the development of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-3-(propan-2-yloxy)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors. The compound’s structure allows it to interact with specific binding sites, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-3-(methoxy)benzamide: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
N-(5-chloropyridin-2-yl)-3-(ethoxy)benzamide: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
N-(5-chloropyridin-2-yl)-3-(butoxy)benzamide: Similar structure but with a butoxy group instead of a propan-2-yloxy group.
Uniqueness
N-(5-chloropyridin-2-yl)-3-(propan-2-yloxy)benzamide is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This specific substitution pattern may confer distinct properties, such as improved solubility, enhanced binding affinity, or altered pharmacokinetics, compared to its analogs.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-3-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10(2)20-13-5-3-4-11(8-13)15(19)18-14-7-6-12(16)9-17-14/h3-10H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAGACUQLWXZPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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